A Technical Guide to the Solubility and Stability of Boc-D-Asp(Ofm)-OH for Researchers and Drug Development Professionals
A Technical Guide to the Solubility and Stability of Boc-D-Asp(Ofm)-OH for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Boc-D-Asp(Ofm)-OH in Peptide Synthesis
In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. N-α-tert-Butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-D-Asp(Ofm)-OH, represents a strategically significant reagent. Its utility is rooted in the orthogonal protection scheme it offers: the acid-labile Boc group on the α-amino function and the base-labile Ofm ester safeguarding the β-carboxyl group. This arrangement allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides, including cyclic peptides and peptide thioesters for native chemical ligation.[1] The D-configuration of the aspartic acid residue is of particular interest for creating peptides with enhanced stability against enzymatic degradation.
This in-depth guide provides a technical overview of the solubility and stability characteristics of Boc-D-Asp(Ofm)-OH. Understanding these properties is critical for optimizing its storage, handling, and incorporation into solid-phase peptide synthesis (SPPS) protocols, thereby ensuring the integrity and purity of the final peptide product.
I. Solubility Profile of Boc-D-Asp(Ofm)-OH
The solubility of a protected amino acid is a critical parameter that directly influences its efficacy in coupling reactions during SPPS. Insufficient solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.
Qualitative Solubility Overview
Boc-D-Asp(Ofm)-OH is generally characterized as a white to off-white solid powder.[2][3] Due to the presence of the bulky and hydrophobic Boc and Ofm protecting groups, its aqueous solubility is limited. However, it exhibits good solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.
Commonly Used Solvents for Dissolving Boc-D-Asp(Ofm)-OH:
-
Chloroform [2]
-
Dimethylformamide (DMF) [1]
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO) [2]
-
Ethyl Acetate [2]
-
Acetone [2]
The choice of solvent is often dictated by the specific requirements of the SPPS protocol, including the resin and coupling reagents used.
Quantitative Solubility Data
The following table summarizes the qualitative solubility and provides a template for researchers to populate with their experimentally determined quantitative data.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Dichloromethane (DCM) | Soluble[1][2] | User-determined | Commonly used for coupling reactions. |
| Dimethylformamide (DMF) | Soluble[1] | User-determined | A standard solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | User-determined | An alternative to DMF, often used for difficult sequences. |
| Dimethyl sulfoxide (DMSO) | Soluble[2] | User-determined | Useful for dissolving peptides and protected amino acids. |
Experimental Protocol for Determining Quantitative Solubility
This protocol provides a reliable method for determining the saturation solubility of Boc-D-Asp(Ofm)-OH in a solvent of interest.
Objective: To determine the concentration of a saturated solution of Boc-D-Asp(Ofm)-OH in a specific organic solvent at a controlled temperature.
Materials:
-
Boc-D-Asp(Ofm)-OH
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Boc-D-Asp(Ofm)-OH to a vial.
-
Add a known volume of the solvent of interest.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
-
Separation of the Saturated Solution:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of Boc-D-Asp(Ofm)-OH of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A typical detection wavelength is 220 nm.
-
Dilute the collected supernatant with a known factor to fall within the range of the calibration curve.
-
Inject the diluted supernatant into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Data Analysis:
The solubility is expressed in mg/mL or mol/L. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.
Caption: Workflow for the experimental determination of quantitative solubility.
II. Stability Profile of Boc-D-Asp(Ofm)-OH
The stability of Boc-D-Asp(Ofm)-OH is a critical consideration, as degradation can lead to the formation of impurities that are difficult to remove and can compromise the integrity of the final peptide.
Primary Degradation Pathway: Aspartimide Formation
The most significant stability concern for aspartic acid derivatives, including Boc-D-Asp(Ofm)-OH, is the formation of a succinimide ring intermediate known as aspartimide. This intramolecular cyclization is particularly problematic under basic conditions, such as the piperidine treatment used for Fmoc group removal in SPPS.[4][5]
The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl carbon of the aspartate.[4] The Ofm protecting group is subsequently eliminated.
Caption: The chemical pathway of aspartimide formation from an Asp(Ofm) residue.
The formation of the aspartimide intermediate can lead to several undesirable side products:
-
α- and β-Aspartyl Peptides: The succinimide ring can be hydrolyzed to regenerate the aspartic acid residue, but this can occur at either the α- or β-carbonyl, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide (isoaspartate).[4]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can result in the formation of both D- and L-isomers of the α- and β-aspartyl peptides.[4]
Factors Influencing Aspartimide Formation
-
Amino Acid Sequence: The rate of aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid is followed by a small, unhindered amino acid, such as glycine (Asp-Gly), are particularly prone to this side reaction.[4]
-
Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the rate of aspartimide formation.
-
Temperature: Higher temperatures increase the rate of the cyclization reaction.
-
Time: Prolonged exposure to basic conditions will lead to a greater accumulation of aspartimide-related impurities.
Recommended Storage and Handling
To maintain the integrity of Boc-D-Asp(Ofm)-OH, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[6]
-
Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound. Prepare solutions fresh for each use and avoid prolonged storage of solutions, especially in DMF, which can contain amine impurities that can catalyze degradation.
Experimental Protocol for Assessing Stability
This protocol outlines a method to evaluate the stability of Boc-D-Asp(Ofm)-OH under conditions that mimic the deprotection steps in SPPS.
Objective: To quantify the rate of degradation of Boc-D-Asp(Ofm)-OH and the formation of aspartimide-related impurities upon exposure to a basic solution over time.
Materials:
-
Boc-D-Asp(Ofm)-OH
-
A model peptide containing an Asp(Ofm) residue (e.g., Ac-Gly-Asp(Ofm)-Gly-NH2)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Quenching solution (e.g., 1% TFA in acetonitrile/water)
-
HPLC system with a UV detector
-
Mass Spectrometer (MS) for impurity identification
Procedure:
-
Sample Preparation:
-
Synthesize a short, model peptide containing the Boc-D-Asp(Ofm)-OH residue. The choice of the C-terminal amino acid is critical; glycine is often used as a worst-case scenario.
-
-
Stability Study:
-
Dissolve the model peptide in the deprotection solution at a known concentration.
-
Maintain the solution at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into the quenching solution. This will neutralize the base and prevent further degradation.
-
-
Analysis by HPLC and MS:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the starting peptide and the appearance of new peaks corresponding to degradation products.
-
Use MS to identify the degradation products, confirming the presence of the aspartimide intermediate and its hydrolysis products (α- and β-aspartyl peptides).
-
Data Analysis:
-
Plot the percentage of the remaining starting peptide as a function of time.
-
Calculate the rate constant of degradation and the half-life of the peptide under the tested conditions.
-
Quantify the formation of the major degradation products over time.
Caption: Workflow for assessing the stability of an Asp(Ofm)-containing peptide.
III. Conclusion and Recommendations
Boc-D-Asp(Ofm)-OH is a valuable building block for the synthesis of complex and stereochemically diverse peptides. A thorough understanding of its solubility and stability is essential for its effective use. While qualitative solubility in common organic solvents is established, researchers are encouraged to determine quantitative solubility in their specific systems to optimize reaction conditions.
The primary stability concern is aspartimide formation, which is promoted by basic conditions, elevated temperatures, and prolonged reaction times. To mitigate this side reaction, it is recommended to:
-
Use the mildest possible basic conditions for any necessary deprotection steps.
-
Keep reaction and deprotection times to a minimum.
-
Maintain low temperatures during base-sensitive steps.
-
Carefully consider the amino acid sequence, as Asp-Gly motifs are particularly susceptible.
By adhering to the protocols and recommendations outlined in this guide, researchers and drug development professionals can confidently utilize Boc-D-Asp(Ofm)-OH to synthesize high-purity peptides for their research and therapeutic applications.
IV. References
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. (URL: [Link])
-
Experiment-4: Qualitative determination of Amino acids - CUTM Courseware. CUTM Courseware. (URL: [Link])
-
Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC. NIH. (URL: [Link])
-
Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin | Biochemistry. ACS Publications. (URL: [Link])
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. ResearchGate. (URL: [Link])
-
Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data - Wageningen University & Research. Wageningen University & Research. (URL: [Link])
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC. NIH. (URL: [Link])
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC. NIH. (URL: [Link])
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC. NIH. (URL: [Link])
-
SoluProtMutDB: mutational solubility database - Loschmidt Laboratories. Loschmidt Laboratories. (URL: [Link])
-
QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
SoluProtMutDB: A manually curated database of protein solubility changes upon mutations. (URL: [Link])
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])
-
Boc-Asp(OFm)-OH [117014-32-1] - Aapptec Peptides. Aapptec Peptides. (URL: [Link])
-
ASPARTIMIDE FORMATION - Iris Biotech GmbH. Iris Biotech GmbH. (URL: [Link])
-
BOC-ASP(OFM)-OH - MySkinRecipes. MySkinRecipes. (URL: [Link])
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. ACS Publications. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ResearchGate. ResearchGate. (URL: [Link])
-
Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity - BioCrick. BioCrick. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. NIH. (URL: [Link])
-
Boc-Asp(OFm)-OH - P3 BioSystems. P3 BioSystems. (URL: [Link])
-
Boc-D-Aspartic acid beta-9-fluorenylmethyl ester | C23H25NO6 - BuyersGuideChem. BuyersGuideChem. (URL: [Link])
-
Fmoc-Asp-OFm [187671-16-5] - Aapptec Peptides. Aapptec Peptides. (URL: [Link])
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. ResearchGate. (URL: [Link])
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Unibo. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. BOC-ASP(OFM)-OH [myskinrecipes.com]
